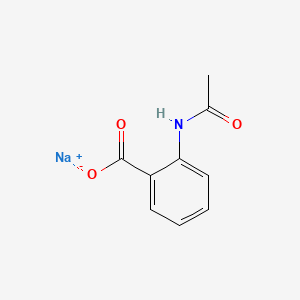![molecular formula C22H16 B13732394 9,14-Dihydrobenzo[b]triphenylene CAS No. 35281-25-5](/img/structure/B13732394.png)
9,14-Dihydrobenzo[b]triphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,14-Dihydrobenzo[b]triphenylene is an organic compound with the molecular formula C22H16 It is a polycyclic aromatic hydrocarbon (PAH) that consists of a benzo[b]triphenylene core with two additional hydrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,14-Dihydrobenzo[b]triphenylene can be achieved through several methods. One common approach is the nickel-mediated Yamamoto coupling of o-dibromoarenes. This method involves the homocoupling of aryl bromides in the presence of a Ni(0) complex to form new aryl-aryl bonds . Another method includes oxidative cyclization reactions such as the Scholl reaction, which is effective for electron-rich systems .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: 9,14-Dihydrobenzo[b]triphenylene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield fully hydrogenated derivatives.
Applications De Recherche Scientifique
9,14-Dihydrobenzo[b]triphenylene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Its interactions with biological molecules are studied to understand the effects of PAHs on living organisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a diagnostic tool.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 9,14-Dihydrobenzo[b]triphenylene involves its interaction with molecular targets and pathways within a system. For instance, in biological systems, it may interact with DNA or proteins, leading to various biochemical effects. The specific pathways and targets depend on the context of its application.
Comparaison Avec Des Composés Similaires
Benzo[b]triphenylene: Lacks the additional hydrogen atoms present in 9,14-Dihydrobenzo[b]triphenylene.
Triphenylene: A simpler PAH with a similar core structure but without the benzo fusion.
Uniqueness: this compound is unique due to its specific hydrogenation pattern, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for studying the effects of hydrogenation on PAHs and for developing specialized materials .
Propriétés
Numéro CAS |
35281-25-5 |
|---|---|
Formule moléculaire |
C22H16 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
9,14-dihydrobenzo[b]triphenylene |
InChI |
InChI=1S/C22H16/c1-2-8-16-14-22-20-12-6-4-10-18(20)17-9-3-5-11-19(17)21(22)13-15(16)7-1/h1-12H,13-14H2 |
Clé InChI |
KLFMBPASUWJAGD-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2CC3=C1C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


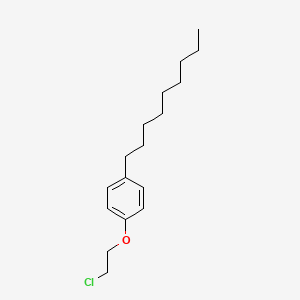
![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)
![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)
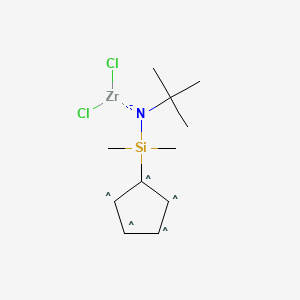
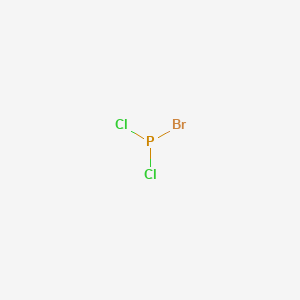
![2,9,11-triazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),3,5,8,10,13,15,17,19-nonaene](/img/structure/B13732342.png)

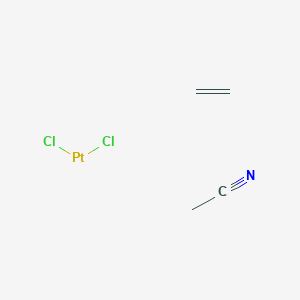
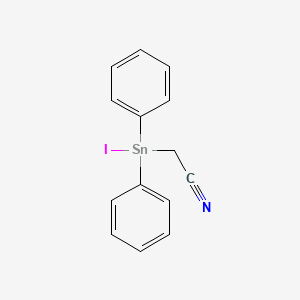
![3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile](/img/structure/B13732363.png)
